molecular formula C10H16N4O2 B1374215 [1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol CAS No. 1494956-85-2

[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol

Cat. No.: B1374215
CAS No.: 1494956-85-2
M. Wt: 224.26 g/mol
InChI Key: RFMPWCPNWGCKBQ-UHFFFAOYSA-N
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Description

[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol: is a synthetic organic compound featuring a pyrazole ring fused with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor such as 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid, the pyrazole ring is constructed through cyclization reactions.

    Attachment of the Pyrrolidine Moiety: The carboxylic acid group is then activated (e.g., using carbodiimide coupling agents) and reacted with a pyrrolidine derivative to form the amide bond.

    Reduction to Methanol: The final step involves the reduction of the carbonyl group to a hydroxyl group, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in [1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, PCC.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the alcohol.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may serve as a scaffold for the development of enzyme inhibitors or receptor modulators. Its structural features can be modified to enhance binding affinity and specificity towards biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, depending on the modifications made to the core structure.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)piperidin-2-yl]methanol
  • [1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)morpholin-2-yl]methanol

Uniqueness

Compared to similar compounds, [1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol may offer unique advantages in terms of its binding properties and biological activity. The specific arrangement of the pyrazole and pyrrolidine rings can result in distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.

Properties

IUPAC Name

(4-amino-1-methylpyrazol-3-yl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-13-5-8(11)9(12-13)10(16)14-4-2-3-7(14)6-15/h5,7,15H,2-4,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMPWCPNWGCKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N2CCCC2CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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